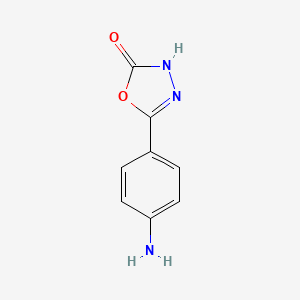

5-(4-Aminophenyl)-1,3,4-oxadiazol-2-ol

説明

Structure

3D Structure

特性

IUPAC Name |

5-(4-aminophenyl)-3H-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-6-3-1-5(2-4-6)7-10-11-8(12)13-7/h1-4H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYEUOVMKEQAHOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=O)O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20299454 | |

| Record name | 5-(4-aminophenyl)-1,3,4-oxadiazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20299454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113118-47-1 | |

| Record name | 5-(4-aminophenyl)-1,3,4-oxadiazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20299454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-aminophenyl)-1,3,4-oxadiazol-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

5-(4-Aminophenyl)-1,3,4-oxadiazol-2-ol CAS number

An In-Depth Technical Guide to 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol: Synthesis, Characterization, and Applications

Foreword by the Senior Application Scientist

In the dynamic landscape of medicinal chemistry and materials science, the 1,3,4-oxadiazole scaffold stands out as a "privileged structure" due to its remarkable stability and diverse biological activities.[1] This guide is dedicated to a key derivative, 5-(4-aminophenyl)-1,3,4-oxadiazol-2-ol and its prevalent tautomeric form, 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol. While the user's query specified the '-ol' variant, it is crucial to clarify that this compound predominantly exists and is commercially available as its thione tautomer, 5-(4-aminophenyl)-1,3,4-oxadiazole-2(3H)-thione. This phenomenon is critical for researchers to understand, as the thiol/thione form (CAS No. 32058-82-5) is the relevant starting point for most synthetic and biological investigations.[2][3] This guide will, therefore, focus on the synthesis, properties, and applications of this readily accessible and widely studied thiol derivative, providing the necessary insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

The foundational step in utilizing any chemical compound is a thorough understanding of its physical and spectral characteristics. These properties dictate its handling, reaction conditions, and analytical identification.

Core Properties

The key physicochemical identifiers for 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol are summarized below. This data is essential for procurement, safety assessment, and experimental design.

| Property | Value | Source(s) |

| CAS Number | 32058-82-5 | [2][3] |

| Molecular Formula | C₈H₇N₃OS | [2][3][4] |

| Molecular Weight | 193.23 g/mol | [2][3] |

| Appearance | Light Yellow to Pale Beige Solid/Powder | [3][4] |

| Melting Point | 235 °C (decomposition) | [3] |

| Solubility | Slightly soluble in DMSO and Methanol | [3] |

| Storage | 2-8°C under inert gas (Nitrogen or Argon) | [3][4] |

Spectroscopic Signature

Structural elucidation relies on spectroscopic analysis. The expected spectral data provides a benchmark for confirming the identity and purity of the synthesized or procured compound.

-

¹H-NMR (Proton NMR): In a suitable deuterated solvent like DMSO-d₆, the spectrum would characteristically show:

-

A singlet for the two protons of the primary amine (-NH₂) group.

-

A set of two doublets in the aromatic region (approx. 6.5-7.5 ppm) corresponding to the AA'BB' system of the para-substituted benzene ring.

-

A broad singlet for the N-H proton of the oxadiazole ring, indicative of the thione tautomer.

-

-

¹³C-NMR (Carbon NMR): The carbon spectrum will confirm the key structural features:

-

A signal for the thione carbon (C=S) at a significantly downfield shift (approx. >160 ppm).

-

Four distinct signals in the aromatic region for the phenyl ring carbons.

-

A signal for the second carbon atom in the oxadiazole ring.

-

-

FT-IR (Infrared Spectroscopy): Key vibrational frequencies would include:

-

N-H stretching vibrations for the amine and the ring NH.

-

C=N stretching of the oxadiazole ring.

-

C=S stretching, confirming the thione form.

-

Aromatic C-H and C=C stretching.

-

-

Mass Spectrometry (MS): The molecular ion peak [M]+ would be observed at m/z = 193.23, confirming the molecular weight.

Synthesis Protocol: A Validated Approach

The most reliable and widely adopted method for synthesizing 5-substituted-1,3,4-oxadiazole-2-thiols involves the cyclization of an acid hydrazide with carbon disulfide in a basic medium.[5] This protocol is robust, cost-effective, and provides good yields.

Experimental Workflow

This section details the step-by-step procedure for the laboratory-scale synthesis of 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol.

Objective: To synthesize the target compound from 4-aminobenzohydrazide.

Materials:

-

4-aminobenzohydrazide

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Ethanol or Methanol

-

Hydrochloric acid (HCl) or Acetic acid

-

Standard reflux apparatus

-

Magnetic stirrer with heating

-

Filtration apparatus (Büchner funnel)

-

pH paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-aminobenzohydrazide (1 equivalent) and potassium hydroxide (1.1 equivalents) in absolute ethanol.

-

Nucleophilic Addition: Stir the solution until the solids are completely dissolved. Cool the mixture in an ice bath and add carbon disulfide (1.2 equivalents) dropwise over 15-20 minutes. Causality Note: The basic medium deprotonates the hydrazide, enhancing its nucleophilicity to attack the electrophilic carbon of CS₂.

-

Cyclization: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Maintain reflux for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Causality Note: The prolonged heating provides the necessary activation energy for the intramolecular cyclization and dehydration, leading to the formation of the stable 1,3,4-oxadiazole ring.

-

Work-up and Precipitation: After cooling to room temperature, reduce the volume of the solvent under reduced pressure. Dilute the residue with cold water.

-

Acidification: Carefully acidify the aqueous solution by adding dilute hydrochloric acid or glacial acetic acid dropwise with constant stirring until the pH is acidic (pH ~5-6). Causality Note: Acidification protonates the intermediate potassium salt, causing the final product, which is insoluble in acidic water, to precipitate out.

-

Isolation and Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts. The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol-water mixture to yield a light-yellow powder.[5]

Synthesis Workflow Diagram

Caption: Inhibition of bacterial protein synthesis via PDF.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable in a laboratory setting. Based on aggregated GHS data, 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol presents the following hazards:

-

H302: Harmful if swallowed. *[2] H315: Causes skin irritation. *[2] H319: Causes serious eye irritation. *[2] H335: May cause respiratory irritation.

[2]Recommended Practices:

-

Personal Protective Equipment (PPE): Always use a dust mask (N95 or equivalent), chemical-resistant gloves, and safety goggles or a face shield when handling the solid. * Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

References

-

Sharma, A., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1), S26-S40. [Link]

-

PubChem. (n.d.). 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2023). Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group. Molecules, 28(22), 7689. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol. Retrieved from [Link]

-

Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-273. [Link]

-

Asif, M. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 172791. [Link]

-

Kaur, V., et al. (2018). PHARMACOLOGICAL ACTIVITIES OF OXADIAZOLE DERIVATIVES: A REVIEW. ResearchGate. [Link]

-

Niu, P., et al. (2015). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. The Journal of Organic Chemistry, 80(2), 1018–1024. [Link]

-

ResearchGate. (n.d.). The synthesis of [4-(5-amino)-(1,3,4-oxadiazol-2-yl)phenyl]boronic acid... [Link]

-

Vahedi, H., et al. (n.d.). Cyclization of the Semicarbazones to 1,3,4-Oxadiazole Derivatives Using Ceric Ammonium Nitrate as Oxidant. Asian Journal of Chemistry. [Link]

-

Kumar, K. A., et al. (2012). Comprehensive Review On The Chemistry Of 1,3,4-Oxadiazoles And Their Applications. International Journal of ChemTech Research, 4(4), 1782-1791. [Link]

-

Research and Reviews: Journal of Chemistry. (n.d.). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Retrieved from [Link]

-

Głowacka, I. E., & Wujec, M. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2412. [Link]

-

MDPI. (2022). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules, 27(15), 4983. [Link]

Sources

- 1. ijper.org [ijper.org]

- 2. 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol | C8H7N3OS | CID 716470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-(4-AMINOPHENYL)-1,3,4-OXADIAZOLE-2-TH& | 32058-82-5 [chemicalbook.com]

- 4. 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol [myskinrecipes.com]

- 5. jchemrev.com [jchemrev.com]

An In-Depth Technical Guide to 5-(4-Aminophenyl)-1,3,4-oxadiazol-2-ol

Abstract

This technical guide provides a comprehensive overview of 5-(4-aminophenyl)-1,3,4-oxadiazol-2-ol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the molecule's physicochemical properties, synthesis, characterization, and potential applications. Particular attention is given to the causality behind synthetic choices and the establishment of self-validating analytical protocols. Due to the prevalence of its thiol/thione analogue in literature and commercial sources, this guide will also clarify the distinct nature of the title compound and address potential areas of confusion.

Introduction and Core Concepts

The 1,3,4-oxadiazole ring is a vital pharmacophore in modern drug discovery, known for its favorable metabolic stability and ability to participate in hydrogen bonding.[1] When substituted at the 2 and 5 positions, these compounds exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The title compound, 5-(4-aminophenyl)-1,3,4-oxadiazol-2-ol, incorporates a versatile 4-aminophenyl group, which can be readily functionalized, and a hydroxyl group that introduces unique electronic and hydrogen-bonding characteristics.

A critical aspect of this molecule is its existence in a tautomeric equilibrium with its keto form, 5-(4-aminophenyl)-1,3,4-oxadiazol-2(3H)-one. The predominant form depends on the solvent, pH, and solid-state packing. For clarity, this guide will refer to the compound by its "-ol/-one" designation where appropriate, acknowledging this dynamic equilibrium.

It is crucial to distinguish the title compound from its sulfur analogue, 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol (CAS No. 32058-82-5). The thiol is more commonly documented and commercially available, and researchers should exercise caution to ensure they are working with the correct oxygen-containing molecule.

Physicochemical Properties and Molecular Identification

A precise understanding of the molecule's fundamental properties is the bedrock of any research endeavor. The key identifiers and calculated properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₇N₃O₂ | Calculated |

| Molecular Weight | 177.16 g/mol | [4] |

| IUPAC Name | 5-(4-aminophenyl)-1,3,4-oxadiazol-2-ol | IUPAC Nomenclature |

| Tautomeric Form | 5-(4-aminophenyl)-1,3,4-oxadiazol-2(3H)-one | Chemical Principles |

| CAS Number | Not definitively assigned for the para-isomer. | Literature Review |

| Related CAS Number | 86601-73-2 (for the 2-aminophenyl isomer) | [4] |

Note: While a specific CAS number for the 4-aminophenyl isomer is not readily found in major databases, the CAS number for the isomeric 5-(2-aminophenyl)-3H-1,3,4-oxadiazol-2-one is provided for reference, as it shares the same molecular formula and weight.[4]

Synthesis of 5-(4-Aminophenyl)-1,3,4-oxadiazol-2(3H)-one

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles typically involves the cyclodehydration of an appropriate precursor. For the 1,3,4-oxadiazol-2-one scaffold, a common and effective strategy involves the reaction of an acid hydrazide with a carbonylating agent like phosgene, triphosgene, or carbamates.

Rationale for Synthetic Strategy

The chosen synthetic pathway aims for high yield and purity by employing a two-step process.

-

Formation of the Acid Hydrazide: This is a standard and reliable transformation, converting a readily available starting material (4-aminobenzoic acid) into a key intermediate (4-aminobenzohydrazide). The use of thionyl chloride followed by hydrazine hydrate is a classic and efficient method.

-

Cyclization: The critical step is the formation of the oxadiazole ring. Using a reagent like ethyl carbazate or a phosgene equivalent provides the necessary carbonyl carbon and facilitates the intramolecular cyclization with the hydrazide. This approach is often preferred over oxidative cyclization methods for this specific scaffold as it directly installs the desired carbonyl group.

Synthetic Workflow Diagram

Caption: General synthetic workflow for 5-(4-Aminophenyl)-1,3,4-oxadiazol-2(3H)-one.

Detailed Experimental Protocol

PART A: Synthesis of 4-Aminobenzohydrazide

-

Acid Chloride Formation: To a round-bottom flask, add 4-aminobenzoic acid (1 eq.). Slowly add thionyl chloride (SOCl₂, 2-3 eq.) at 0°C. Reflux the mixture for 2-4 hours until the evolution of HCl gas ceases. Remove the excess thionyl chloride under reduced pressure to obtain the crude 4-aminobenzoyl chloride.

-

Hydrazinolysis: Dissolve the crude acid chloride in a suitable solvent like ethanol (EtOH). Cool the solution to 0°C and add hydrazine hydrate (N₂H₄·H₂O, 1.5 eq.) dropwise while stirring. Allow the reaction to warm to room temperature and stir for 12-18 hours. The resulting precipitate is filtered, washed with cold water, and recrystallized from ethanol to yield pure 4-aminobenzohydrazide.

PART B: Synthesis of 5-(4-Aminophenyl)-1,3,4-oxadiazol-2(3H)-one

-

Acylation: Suspend 4-aminobenzohydrazide (1 eq.) in a solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) containing a base (e.g., triethylamine, 1.2 eq.). Cool the mixture to 0°C.

-

Cyclizing Agent Addition: Add ethyl chloroformate (1.1 eq.) dropwise to the cooled suspension. Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cyclization and Work-up: Upon completion, heat the reaction mixture to reflux for 6-8 hours to induce dehydrative cyclization.[5] Cool the mixture, and pour it onto crushed ice. The resulting solid product is filtered, washed thoroughly with water, and dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) to afford the final compound.

Structural Characterization and Validation

The identity and purity of the synthesized 5-(4-aminophenyl)-1,3,4-oxadiazol-2(3H)-one must be rigorously confirmed through a combination of spectroscopic and analytical techniques. The following data are based on expected values for this class of compounds.[6][7][8]

Spectroscopic Data

| Technique | Expected Observations and Rationale |

| FT-IR (KBr, cm⁻¹) | ~3400-3300 (N-H stretch, Ar-NH₂): Two distinct peaks characteristic of the primary amine. ~3200 (N-H stretch, ring): Broad peak from the N-H of the oxadiazolone ring. ~1780-1760 (C=O stretch): Strong absorption characteristic of the cyclic urea/amide carbonyl in the oxadiazolone ring. ~1620 (N-H bend): Scissoring vibration of the primary amine. ~1600, 1500 (C=C stretch): Aromatic ring vibrations. ~1250 (C-O-C stretch): Asymmetric stretch within the oxadiazole ring. |

| ¹H NMR (DMSO-d₆, δ ppm) | ~12.0 (s, 1H): Broad singlet for the N-H proton of the oxadiazolone ring. ~7.5 (d, 2H): Doublet for the aromatic protons ortho to the oxadiazole ring. ~6.7 (d, 2H): Doublet for the aromatic protons ortho to the amino group. ~5.8 (s, 2H): Broad singlet for the -NH₂ protons, which is D₂O exchangeable. |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~158.0: Carbonyl carbon (C=O) of the oxadiazolone ring. ~155.0: C5 carbon of the oxadiazole ring attached to the phenyl group. ~150.0: Aromatic carbon attached to the amino group. ~128.0: Aromatic carbons ortho to the oxadiazole ring. ~113.0: Aromatic carbons ortho to the amino group. ~110.0: Aromatic carbon para to the amino group. |

| Mass Spectrometry (ESI+) | m/z 178.06 [M+H]⁺: The protonated molecular ion peak, confirming the molecular weight of 177.16 Da. |

Analytical Workflow Validation

Caption: Self-validating workflow for ensuring the identity and purity of the final compound.

Applications in Drug Discovery and Materials Science

The 5-(4-aminophenyl)-1,3,4-oxadiazol-2-one scaffold is a promising platform for developing novel therapeutic agents and functional materials.

Medicinal Chemistry

The 1,3,4-oxadiazole core is a bioisostere for ester and amide groups, offering improved pharmacokinetic properties. The aminophenyl moiety serves as a key "handle" for further derivatization to explore structure-activity relationships (SAR).

-

Antimicrobial Agents: The oxadiazole nucleus is present in numerous compounds with demonstrated antibacterial and antifungal activities.[2] The primary amine of the title compound can be converted into Schiff bases or amides to generate a library of derivatives for screening.

-

Anti-inflammatory Agents: Many 1,3,4-oxadiazole derivatives have shown potent anti-inflammatory effects, comparable to standard drugs like indomethacin in preclinical models.[3]

-

Anticancer Agents: The scaffold can be elaborated to target various pathways involved in cancer progression. For instance, derivatives have been developed as inhibitors of enzymes like Rho/MRTF/SRF, which are implicated in fibrosis and cancer.[9]

Materials Science

The rigid, planar structure of the 1,3,4-oxadiazole ring, combined with the reactive amine, makes this molecule a valuable building block for advanced materials.

-

High-Performance Polymers: The primary amine allows for its incorporation into polymer backbones, such as polyamides or polyimides. The thermal stability of the oxadiazole ring can enhance the degradation temperature and mechanical strength of these materials.[10]

-

Fluorescent Probes and Sensors: The conjugated system can be extended through derivatization of the amine to create molecules with interesting photophysical properties, potentially for use as fluorescent sensors for ions or biomolecules.

Conclusion

5-(4-Aminophenyl)-1,3,4-oxadiazol-2-ol is a molecule with significant untapped potential. Its synthesis is achievable through established organic chemistry principles, and its structure offers multiple avenues for derivatization. While the literature for this specific isomer is not as extensive as for its thiol counterpart, the broader family of 5-aryl-1,3,4-oxadiazol-2-ones demonstrates a wide range of important biological activities. This guide provides a solid technical foundation for researchers to synthesize, characterize, and explore the utility of this versatile compound in their drug discovery and materials science programs. Rigorous analytical validation is paramount to ensure that the unique properties of this oxygen-containing scaffold are being investigated, distinct from the more common sulfur analogues.

References

- Gomha, S. M., et al. (2015). Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 1112-1120.

- Jadhav, S. D., et al. (2015). Synthesis, characterization and antimicrobial evaluation of 5-(2-aminophenyl)-1,3,4-oxadiazole-2(3H)-thione derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 231-235.

- Kapustianyk, V., et al. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. Molecules, 27(6), 1988.

- Kumar, D., et al. (2014). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Chemical and Pharmaceutical Research, 6(5), 1079-1085.

- Bala, S., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.

- Manjunath, S., et al. (2022). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. Journal of the Indian Chemical Society, 99(1), 100277.

- Frontiers in Health Informatics. (2024). Synthesis, Characterization and Biological activity of 5-(2-aminophenyl)-1,3,4- oxadiazole-2(3H)-thione.

-

Frontiers in Health Informatics. (2024). Synthesis, Characterization and Biological activity of 5-(2-aminophenyl)-1,3,4-oxadiazole-2(3H)-thione. [Link]

- Chemical Methodologies. (2022). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies, 6(5), 414-424.

-

Semantic Scholar. (2022). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. [Link]

-

MySkinRecipes. 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol. [Link]

- RJPT. (2022). Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione (4). Research Journal of Pharmacy and Technology, 15(6), 2533-2537.

- Molecules. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2430.

- Journal of Medicinal Chemistry. (2023). 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic Acids: A Highly Potent New Class of Inhibitors of Rho/Myocardin-Related Transcription Factor (MRTF)-Mediated Gene Transcription. Journal of Medicinal Chemistry, 66(23), 15996-16016.

- JOAPR. (2020). Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. Journal of Applied Pharmaceutical Research, 8(4), 50-61.

- PubMed Central. (2022). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. Heliyon, 8(1), e08753.

-

LookChem. 2-(4-aminophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 86601-73-2|5-(2-Aminophenyl)-3h-1,3,4-oxadiazol-2-one|BLD Pharm [bldpharm.com]

- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. storage.prod.researchhub.com [storage.prod.researchhub.com]

- 10. 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol [myskinrecipes.com]

An In-depth Technical Guide to 5-(4-Aminophenyl)-1,3,4-oxadiazol-2-ol and its Predominant Tautomer

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical nature, synthesis, structural elucidation, and potential biological significance of 5-(4-aminophenyl)-1,3,4-oxadiazol-2-ol. A critical aspect of this molecule is its existence in a tautomeric equilibrium, strongly favoring the 5-(4-aminophenyl)-1,3,4-oxadiazol-2(3H)-one form. This guide will delve into the evidence for this tautomerism and focus on the synthesis and characterization of the more stable "-one" form. Furthermore, we will explore the rich pharmacological landscape of the 1,3,4-oxadiazole scaffold, providing context for the potential applications of this compound in drug discovery and development.

Structural Elucidation and Tautomerism

The structure of 5-(4-aminophenyl)-1,3,4-oxadiazol-2-ol suggests a hydroxyl group attached to the C2 position of the 1,3,4-oxadiazole ring. However, heterocyclic compounds of this nature often exhibit tautomerism, an equilibrium between two or more interconverting constitutional isomers. In the case of 2-hydroxy-1,3,4-oxadiazoles, the equilibrium lies significantly towards the more stable amide-like 1,3,4-oxadiazol-2(3H)-one tautomer. This preference is driven by the greater thermodynamic stability of the keto form over the enol form in this heterocyclic system.

Caption: Tautomeric equilibrium of 5-(4-aminophenyl)-1,3,4-oxadiazol-2-ol.

Spectroscopic evidence, particularly the absence of a distinct phenolic O-H stretch and the presence of a strong carbonyl (C=O) absorption in the infrared (IR) spectrum, would confirm the predominance of the oxadiazol-2(3H)-one structure. Throughout this guide, we will refer to the compound by its more stable tautomeric name: 5-(4-aminophenyl)-1,3,4-oxadiazol-2(3H)-one .

Synthesis and Mechanistic Insights

The synthesis of 5-(4-aminophenyl)-1,3,4-oxadiazol-2(3H)-one can be achieved through several reliable methods. A common and effective approach involves the cyclization of a suitable precursor, such as 4-aminobenzohydrazide, with a carbonyl-introducing reagent.

Recommended Synthetic Protocol: Cyclization with Triphosgene

This protocol offers high yields and relatively clean reaction profiles. Triphosgene serves as a safer and more easily handled substitute for phosgene gas.

Step-by-Step Methodology:

-

Dissolution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 4-aminobenzohydrazide (1 equivalent) in anhydrous dioxane.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Triphosgene: Slowly add a solution of triphosgene (0.4 equivalents) in anhydrous dioxane to the cooled solution of the hydrazide. The addition should be dropwise to control the exotherm.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Precipitation and Filtration: The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure 5-(4-aminophenyl)-1,3,4-oxadiazol-2(3H)-one.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous dioxane is crucial as triphosgene is highly reactive towards water, which would lead to its decomposition and reduce the yield.

-

Slow Addition at 0 °C: This controls the initial exothermic reaction between the hydrazide and triphosgene, preventing the formation of side products.

-

Reflux: Heating is necessary to drive the intramolecular cyclization and elimination of HCl to form the stable oxadiazole ring.

Caption: Synthetic workflow for 5-(4-aminophenyl)-1,3,4-oxadiazol-2(3H)-one.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized 5-(4-aminophenyl)-1,3,4-oxadiazol-2(3H)-one should be confirmed using a combination of analytical techniques.

| Property | Expected Value/Observation |

| Molecular Formula | C₈H₇N₃O₂ |

| Molecular Weight | 177.16 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Expected to be >200 °C (decomposition may occur) |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents like DMSO and DMF. |

| ¹H NMR (DMSO-d₆) | δ ~11.5-12.5 (s, 1H, N-H), δ ~7.5-7.7 (d, 2H, Ar-H), δ ~6.6-6.8 (d, 2H, Ar-H), δ ~5.5-6.0 (s, 2H, -NH₂) |

| ¹³C NMR (DMSO-d₆) | δ ~155-160 (C=O), δ ~150-155 (C5 of oxadiazole), δ ~145-150 (Ar-C-NH₂), δ ~128-130 (Ar-CH), δ ~112-115 (Ar-CH), δ ~110-115 (Ar-C attached to oxadiazole) |

| IR (KBr, cm⁻¹) | ~3300-3400 (N-H stretch, amine), ~3100-3200 (N-H stretch, amide), ~1750-1780 (C=O stretch), ~1600-1620 (C=N stretch), ~1500-1550 (aromatic C=C stretch) |

| Mass Spec. (ESI+) | m/z = 178.06 [M+H]⁺ |

Biological Activities and Therapeutic Potential

While specific biological data for 5-(4-aminophenyl)-1,3,4-oxadiazol-2(3H)-one is not extensively reported, the 1,3,4-oxadiazole nucleus is a well-established pharmacophore in medicinal chemistry.[1] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities.[2]

Known Activities of the 1,3,4-Oxadiazole Scaffold

-

Antimicrobial and Antifungal: Many 1,3,4-oxadiazole derivatives exhibit potent activity against a range of bacteria and fungi. The mechanism often involves the inhibition of essential microbial enzymes.

-

Anticancer: Several compounds containing the 1,3,4-oxadiazole ring have shown significant cytotoxic effects against various cancer cell lines. Their mechanisms can include induction of apoptosis and cell cycle arrest.

-

Anti-inflammatory: The anti-inflammatory properties of some 1,3,4-oxadiazoles are attributed to their ability to inhibit enzymes like cyclooxygenase (COX).

-

Antiviral: A notable example is Raltegravir, an HIV integrase inhibitor that features a 1,3,4-oxadiazole core.

The presence of the 4-aminophenyl group in the target molecule provides a site for further functionalization, allowing for the generation of a library of derivatives with potentially enhanced and selective biological activities.

Caption: Diverse biological activities of the 1,3,4-oxadiazole scaffold.

Future Directions and Applications

5-(4-Aminophenyl)-1,3,4-oxadiazol-2(3H)-one represents a valuable building block for the synthesis of novel therapeutic agents. The primary amine group is amenable to a variety of chemical modifications, such as acylation, alkylation, and Schiff base formation, which can be exploited to modulate the pharmacokinetic and pharmacodynamic properties of the resulting compounds.

Future research should focus on:

-

Synthesis of a diverse library of derivatives: Exploring different substituents on the amino group to investigate structure-activity relationships (SAR).

-

In-depth biological screening: Evaluating the synthesized compounds against a broad panel of biological targets, including microbial strains, cancer cell lines, and key enzymes.

-

Mechanism of action studies: For any identified hit compounds, elucidating the precise molecular mechanism through which they exert their biological effects.

Conclusion

5-(4-Aminophenyl)-1,3,4-oxadiazol-2-ol, existing predominantly as its 5-(4-aminophenyl)-1,3,4-oxadiazol-2(3H)-one tautomer, is a heterocyclic compound with significant potential in drug discovery. Its synthesis is readily achievable through established chemical transformations. The rich pharmacology of the 1,3,4-oxadiazole core provides a strong rationale for the further investigation of this molecule and its derivatives as novel therapeutic agents. This guide has provided a foundational understanding of its structure, synthesis, and potential applications to aid researchers in this endeavor.

References

- Wet-osot, S., Phakhodee, W., & Pattawarapan, M. (2017). A one-pot sequential N-acylation/dehydrative cyclization between ethyl carbazate and N-acylbenzotriazoles in the presence of Ph3P-I2 as a dehydrating agent enables a convenient synthesis of 5-substituted-2-ethoxy-1,3,4-oxadiazoles. Subsequent treatment with a stoichiometric amount of alkyl halides provides 3,5-disubstituted 1,3,4-oxadiazol-2(3H)-ones in very good yields. The Journal of Organic Chemistry, 82(19), 9923–9929.

-

MySkinRecipes. (n.d.). 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol. Retrieved from [Link]

- Bhusnure, O. G., Gholve, S. B., & Giram, P. S. (2021). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research and Reviews: Journal of Chemistry, 10(2), 1-15.

-

PubChem. (n.d.). 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol. Retrieved from [Link]

- Zarghi, A., & Arfaei, S. (2011). Synthesis and biological evaluation of 1,3,4-oxadiazole derivatives. Scientia Pharmaceutica, 79(4), 775–795.

- Gomha, S. M., & Khalil, K. D. (2012).

- Song, M. M., Wu, K. L., Zhu, L., Zheng, J., & Xu, Y. (2012). 5-Phenyl-1,3,4-oxadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o3058.

- Kanthiah, S., et al. (2011). 5-(2-Aminopheny)-1,3,4-oxadiazole-2(3H)-Thione derivatives: Synthesis, Characterization and Antimicrobial Evaluation. International Journal of Pharmaceutical Sciences Review and Research, 10(1), 133-137.

- Singh, N., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]

- Ganesh, S., et al. (2018). 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Molbank, 2018(4), M1014.

- MDPI. (2023). Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group. Molecules, 28(22), 7659.

-

National Center for Biotechnology Information. (n.d.). 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine. PubChem. Retrieved from [Link]

- Research and Reviews: Journal of Chemistry. (2015). Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Research & Reviews: Journal of Chemistry, 4(4).

- Khan, I., et al. (2023). 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. Molecules, 28(11), 4477.

- Aouad, M. R., et al. (2020).

- Kanthiah, S., et al. (2024). Synthesis, Characterization and Biological activity of 5-(2-aminophenyl)-1,3,4-oxadiazole-2(3H)-thione.

- Gomha, S. M., et al. (2015). Synthesis, characterization, and pharmacological evaluation of some new 1,3,4-oxadiazole derivatives. Journal of Chemistry, 2015, 802897.

- Zarghi, A., et al. (2005). Synthesis and anticonvulsant activity of new 2-substituted-5-(2-benzyloxyphenyl)-1,3,4-oxadiazoles. Bioorganic & Medicinal Chemistry Letters, 15(17), 3864-3867.

- Gaonkar, S. L., et al. (2007). Synthesis and antimicrobial studies of some 2,5-disubstituted-1,3,4-oxadiazoles. European Journal of Medicinal Chemistry, 42(6), 817-822.

- El-Sayed, W. A., et al. (2012). Synthesis, and biological evaluation of new 1,3,4-oxadiazole derivatives as potential antimicrobial agents. Medicinal Chemistry Research, 21(8), 1735-1742.

- Lv, P. C., et al. (2010). Synthesis and biological evaluation of a novel series of 1,3,4-oxadiazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry, 18(1), 4606-4614.

Sources

A Comprehensive Spectroscopic and Structural Elucidation of 5-(4-Aminophenyl)-1,3,4-oxadiazol-2-ol: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 5-(4-Aminophenyl)-1,3,4-oxadiazol-2-ol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The 1,3,4-oxadiazole scaffold is a privileged structure known for its diverse biological activities and utility as an electron-transporting material in organic electronics.[1][2] This document is designed for researchers, chemists, and drug development professionals, offering a detailed exploration of the compound's structural features through Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

A key structural consideration for this molecule is the potential for keto-enol tautomerism, where the compound can exist in equilibrium between the -ol form (5-(4-Aminophenyl)-1,3,4-oxadiazol-2-ol) and the keto or amide form (5-(4-aminophenyl)-1,3,4-oxadiazol-2(3H)-one). This guide will dissect the expected spectroscopic data to provide evidence for the predominant tautomeric form under typical analytical conditions.

Molecular Structure and Physicochemical Properties

The foundational step in any analytical endeavor is a thorough understanding of the molecule's basic characteristics. 5-(4-Aminophenyl)-1,3,4-oxadiazol-2-ol is composed of a central 1,3,4-oxadiazole ring substituted with a p-aminophenyl group at the 5-position and a hydroxyl group at the 2-position.

Tautomeric Forms

The presence of the hydroxyl group adjacent to the ring nitrogen allows for the existence of two primary tautomers. The interpretation of spectroscopic data is critically dependent on identifying the dominant form.

Caption: Proposed two-step synthesis of the target compound.

Detailed Synthesis Protocol

This protocol is a representative method based on established literature procedures for similar scaffolds. [3]

-

Step 1: Formation of N'-(4-aminobenzoyl)hydrazinecarbothioamide.

-

Dissolve 4-aminobenzohydrazide (1 equivalent) in a suitable solvent such as ethanol or DMF.

-

In a separate flask, prepare a solution of thiophosgene (1.1 equivalents) in a non-polar solvent like dichloromethane, cooled in an ice bath.

-

Slowly add the hydrazide solution to the thiophosgene solution under vigorous stirring, maintaining the temperature below 5 °C.

-

After the addition is complete, add a base such as potassium carbonate (2.5 equivalents) and allow the reaction to stir at room temperature for 12-18 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, quench the reaction with water and extract the product with ethyl acetate. The resulting intermediate is purified by recrystallization.

-

-

Step 2: Cyclization to 5-(4-Aminophenyl)-1,3,4-oxadiazol-2-ol.

-

Suspend the intermediate from Step 1 in ethanol.

-

Add a cyclizing agent. A common choice is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or, historically, mercuric oxide (HgO), which promotes the desulfurization and ring closure. [4] * Reflux the mixture for 4-6 hours, again monitoring by TLC.

-

After cooling, the product often precipitates from the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to yield the final product.

-

Spectroscopic Characterization: A Multi-Technique Approach

Unambiguous structural confirmation requires the synergistic use of multiple spectroscopic techniques.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of chemical bonds.

Experimental Protocol: A small amount of the dried sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet. The spectrum is recorded against a pure KBr background over a range of 4000-400 cm⁻¹.

Expected Data and Interpretation: The FT-IR spectrum is crucial for identifying the dominant tautomeric form. The presence of a strong carbonyl (C=O) absorption is indicative of the oxadiazol-2(3H)-one form.

| Wavenumber (cm⁻¹) | Vibration Mode | Expected Intensity | Structural Significance |

| 3450 - 3300 | N-H Stretch (Amine) | Medium-Strong | Confirms the primary -NH₂ group. Often appears as two distinct peaks. [1] |

| 3200 - 3000 | N-H Stretch (Amide) | Medium, Broad | Key indicator for the -one tautomer. Overlaps with aromatic C-H. |

| ~3050 | C-H Stretch (Aromatic) | Medium-Weak | Confirms the presence of the phenyl ring. [1] |

| ~1700 | C=O Stretch (Amide) | Strong | If present, this is strong evidence for the oxadiazol-2(3H)-one tautomer. |

| ~1620 | C=N Stretch (Oxadiazole) | Medium-Strong | Characteristic of the oxadiazole ring system. [1] |

| ~1520 | C=C Stretch (Aromatic) | Medium-Strong | Confirms the phenyl ring backbone. [1] |

| ~1030 | C-O-C Stretch (Oxadiazole) | Strong | Characteristic of the ether-like linkage within the oxadiazole ring. [1] |

Causality: The choice to highlight the C=O stretching region is paramount. While the -ol form would show a broad O-H stretch, it can be difficult to distinguish from the N-H stretch of the amide tautomer. However, the carbonyl absorption is sharp, strong, and located in a relatively clean region of the spectrum, making it a definitive marker for the oxadiazol-2(3H)-one form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

Experimental Protocol: The sample is dissolved in a deuterated solvent, typically dimethyl sulfoxide (DMSO-d₆), which can solubilize the polar compound and has exchangeable proton signals that do not interfere with the analyte's key signals. Spectra are recorded on a 400 MHz or higher spectrometer.

¹H NMR - Expected Data and Interpretation

Sources

Mass spectrometry of 5-(4-Aminophenyl)-1,3,4-oxadiazol-2-ol

An In-Depth Technical Guide to the Mass Spectrometry of 5-(4-Aminophenyl)-1,3,4-oxadiazol-2-ol

Authored by: A Senior Application Scientist

Introduction: Unveiling the Structure of a Promising Heterocycle

The compound 5-(4-aminophenyl)-1,3,4-oxadiazol-2-ol is a heterocyclic molecule of significant interest in medicinal chemistry and materials science. The 1,3,4-oxadiazole scaffold is a bioisostere for carboxylic acids and amides, imparting favorable pharmacokinetic properties to drug candidates.[1] These compounds are explored for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3]

Accurate structural characterization is the bedrock of drug development and chemical research. Mass spectrometry (MS) stands as an indispensable analytical technique, providing definitive molecular weight determination, elemental composition confirmation, and detailed structural insights through fragmentation analysis.[4] This guide offers a comprehensive, field-proven approach to the mass spectrometric analysis of 5-(4-aminophenyl)-1,3,4-oxadiazol-2-ol, moving beyond a simple recitation of methods to explain the causality behind experimental choices.

Core Molecular Properties and Tautomerism: The Foundation of MS Analysis

Before any analysis, a thorough understanding of the analyte's fundamental properties is critical. The structure of 5-(4-aminophenyl)-1,3,4-oxadiazol-2-ol is not static; it exists in tautomeric equilibrium with its 5-(4-aminophenyl)-1,3,4-oxadiazol-2(3H)-one form. This equilibrium is crucial as it dictates the most likely sites for protonation and deprotonation during ionization.

| Property | Value | Rationale & Significance |

| Molecular Formula | C₈H₇N₃O₂ | Derived from its chemical structure. |

| Average Molecular Weight | 177.16 g/mol | Used for general calculations and reagent preparation. |

| Monoisotopic Mass | 177.05383 Da | Critical for HRMS. This is the exact mass of the most abundant isotopic species (¹²C, ¹H, ¹⁴N, ¹⁶O) and is the value used for accurate mass measurements and formula confirmation. |

| Nitrogen Rule | Applies | The molecule contains an odd number of nitrogen atoms (3), therefore its nominal molecular ion peak will have an odd m/z value.[5][6] This is a rapid check for spectral integrity. |

| Key Tautomers | Enol (-ol) and Keto (-one) | The hydroxyl proton (enol form) or the ring N-H proton (keto form) are the most acidic sites, making them the primary points of deprotonation in negative ion mode ESI. |

Ionization Strategy: Choosing the Right Path to the Gas Phase

For a polar, thermally labile molecule like this, "soft" ionization techniques are required to preserve the molecular ion for fragmentation analysis.

-

Expert Recommendation: Electrospray Ionization (ESI) ESI is the premier choice for this analyte. It is a soft ionization technique that transfers pre-existing ions from solution into the gas phase with minimal fragmentation, making it ideal for observing the intact molecular ion. Analysis in both positive and negative ion modes is recommended to generate complementary structural data.

-

Alternative: Atmospheric Pressure Chemical Ionization (APCI) APCI is another viable option, particularly if the analyte is less polar or shows poor ESI response. However, APCI can sometimes induce more in-source fragmentation than ESI, which may complicate spectral interpretation.

-

Not Recommended: Electron Ionization (EI) EI is a "hard" ionization technique that bombards the analyte with high-energy electrons. For a molecule like 5-(4-aminophenyl)-1,3,4-oxadiazol-2-ol, this would cause extensive, often uninterpretable, fragmentation and would likely result in a very weak or absent molecular ion peak, defeating the primary purpose of the analysis.[7]

Predicted Fragmentation Pathways: A Logical Map of Molecular Breakdown

The true power of mass spectrometry lies in tandem MS (MS/MS), where the isolated molecular ion is fragmented to reveal its substructure. The resulting fragmentation pattern is not random; it is governed by the principles of chemical stability.

Positive Ion Mode ([M+H]⁺) Fragmentation

In positive mode, protonation is expected to occur at the exocyclic amine (most basic site) or one of the oxadiazole ring nitrogens. The resulting precursor ion, with an m/z of ~178.06, undergoes collision-induced dissociation (CID) to yield characteristic fragments.

The fragmentation cascade is dominated by the cleavage of the heterocyclic 1,3,4-oxadiazole ring, a known fragmentation pathway for this class of compounds.[8]

Caption: Predicted ESI+ fragmentation of 5-(4-aminophenyl)-1,3,4-oxadiazol-2-ol.

Causality of Fragmentation:

-

[M+H]⁺ → m/z 150.07: The loss of a stable carbon monoxide (CO) molecule is a common fragmentation route for cyclic structures containing a carbonyl or enol equivalent.

-

[M+H]⁺ → m/z 119.06: The loss of isocyanic acid (HNCO) points directly to the cleavage of the oxadiazole ring, a diagnostic fragmentation for this heterocyclic system.

-

m/z 119.06 → m/z 92.05: The subsequent loss of hydrogen cyanide (HCN) from the m/z 119 fragment yields the stable aminophenyl cation. This two-step fragmentation provides strong evidence for both the oxadiazole and aminophenyl moieties.

Negative Ion Mode ([M-H]⁻) Fragmentation

In negative mode, deprotonation occurs at the acidic -OH group (or the N-H in the keto tautomer), yielding a precursor ion of m/z ~176.04. Fragmentation pathways in negative mode are often driven by charge stabilization and the elimination of stable neutral molecules.

Caption: Predicted ESI- fragmentation of 5-(4-aminophenyl)-1,3,4-oxadiazol-2-ol.

Causality of Fragmentation:

-

[M-H]⁻ → m/z 132.06: The elimination of carbon dioxide (CO₂) via a rearrangement process is a plausible pathway, particularly from the keto tautomer, leading to a stabilized anionic fragment.

-

[M-H]⁻ → m/z 93.03: A significant fragmentation involving the cleavage of the heterocyclic ring can lead to the formation of the phenoxide anion (or a related isomer), providing clear evidence for the aminophenyl portion of the molecule.

Self-Validating Experimental Protocol: From Sample to Spectrum

This protocol is designed as a self-validating system. Each step includes checks and balances to ensure data integrity. This example uses an ESI-QTOF (Quadrupole Time-of-Flight) instrument, which provides both MS/MS capability and high mass accuracy.

Step 1: Sample and Mobile Phase Preparation

-

Analyte Stock Solution: Prepare a 1 mg/mL stock solution of 5-(4-aminophenyl)-1,3,4-oxadiazol-2-ol in HPLC-grade methanol or acetonitrile.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the chosen mobile phase.

-

Positive Mode Mobile Phase: 50:50 Acetonitrile:Water + 0.1% Formic Acid. Rationale: The acid ensures efficient protonation of the analyte in the ESI source.

-

Negative Mode Mobile Phase: 50:50 Acetonitrile:Water + 0.1% Ammonium Hydroxide. Rationale: The base facilitates deprotonation for analysis in negative ion mode.

Step 2: Instrument Setup and Calibration

-

Instrument Calibration: Calibrate the mass spectrometer using the manufacturer's recommended calibration solution immediately prior to the analysis. This is non-negotiable for achieving the high mass accuracy required for formula determination.

-

Infusion Analysis: Introduce the working solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min. Rationale: Direct infusion is ideal for method development and detailed fragmentation studies without chromatographic interference.

Step 3: Data Acquisition Workflow

Caption: A logical workflow for acquiring comprehensive MS and MS/MS data.

Step 4: Instrument Parameters

This table provides a robust starting point for analysis. Parameters should be optimized to maximize the signal for the specific instrument being used.

| Parameter | Positive Mode Setting | Negative Mode Setting | Rationale |

| Ionization Mode | ESI+ | ESI- | To generate complementary data from protonated and deprotonated species. |

| Capillary Voltage | 3.0 - 4.0 kV | 2.5 - 3.5 kV | Sets the electric field for ion formation; optimized for signal stability. |

| Cone/Nozzle Voltage | 20 - 40 V | 25 - 45 V | Prevents cluster formation and can induce gentle in-source fragmentation if desired. |

| Desolvation Gas | Nitrogen, 300-400 °C | Nitrogen, 300-400 °C | Aids in solvent evaporation and ion desolvation. |

| Collision Gas | Argon | Argon | Inert gas used to induce fragmentation in the collision cell. |

| Collision Energy (MS/MS) | Ramped 10-40 eV | Ramped 15-45 eV | Ramping the energy ensures the capture of both low-energy (major fragments) and high-energy (secondary fragments) dissociation products in a single run. |

| Mass Analyzer Mode | High Resolution (>10,000) | High Resolution (>10,000) | Essential for accurate mass measurement and elemental composition determination. |

Data Interpretation: Synthesizing Evidence for Structural Confirmation

The final and most critical step is the synthesis of all collected data into a conclusive structural assignment.

-

Confirm the Precursor Ion: The high-resolution full scan MS spectrum must show an ion with a mass-to-charge ratio corresponding to the calculated monoisotopic mass of the protonated ([C₈H₈N₃O₂]⁺, m/z 178.0611) or deprotonated ([C₈H₆N₃O₂]⁻, m/z 176.0469) species within a narrow mass tolerance (typically < 5 ppm).

-

Analyze the Isotopic Pattern: The observed isotopic distribution for the molecular ion should match the theoretical distribution calculated for the elemental formula C₈H₇N₃O₂. This serves as a powerful validation of the assigned formula.

-

Validate Fragmentation Data: Each major fragment ion in the MS/MS spectrum should be analyzed. Its measured accurate mass must confirm its proposed elemental composition. The observed neutral losses (e.g., loss of CO, HNCO) must be chemically plausible and consistent with the proposed structure.

-

Final Verdict: The structure of 5-(4-aminophenyl)-1,3,4-oxadiazol-2-ol is confirmed when the accurate mass of the precursor ion, its isotopic pattern, and the accurate masses of its key fragment ions all align with the theoretical values and form a logical, chemically sound fragmentation narrative.

References

-

Kumar, K. A., Jayaroopa, P., & Kumar, G. V. (2012). Comprehensive Review On The Chemistry Of 1,3,4-Oxadiazoles And Their Applications. International Journal of ChemTech Research, 4(4), 1782-1791. [Link]

-

MySkinRecipes. (n.d.). 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol. Retrieved January 27, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry of Some Common Functional Groups. Retrieved January 27, 2026, from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved January 27, 2026, from [Link]

-

Asif, M. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Journal of Chemistry, 2014, 1-13. [Link]

-

Khokhlov, A. L., Yaichkov, I. I., Shetnev, A. A., et al. (2023). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Research Results in Pharmacology, 9(4), 101-111. [Link]

-

McMurry, J. (n.d.). 12.3 Mass Spectrometry of Some Common Functional Groups. In Organic Chemistry. NC State University Libraries. Retrieved January 27, 2026, from [Link]

-

Khan's Tutorial. (2023, January 25). Mass Spectrometry Part 8 - Fragmentation in Amines [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Mass fragmentation pattern of 5-phenyl-2-((6-chloro-3,4-methylenedioxyphenyl)methylthio)-1,3,4-Oxadiazole (6a). Retrieved January 27, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 27, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol [myskinrecipes.com]

- 4. Mass Spectrometry [www2.chemistry.msu.edu]

- 5. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Hygroscopic Nature of 5-(4-Aminophenyl)-1,3,4-oxadiazol-2-ol: From Molecular Structure to Practical Assessment

Abstract

5-(4-Aminophenyl)-1,3,4-oxadiazol-2-ol is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a versatile scaffold for the synthesis of novel therapeutic agents and functional polymers.[1][2] The physical properties of such a molecule, particularly its interaction with atmospheric moisture (hygroscopicity), are critical determinants of its stability, shelf-life, processability, and ultimate performance. This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the hygroscopic nature of 5-(4-Aminophenyl)-1,3,4-oxadiazol-2-ol. We will dissect its molecular structure to predict its potential for water sorption, detail authoritative experimental protocols for its characterization, and discuss the practical implications for handling and formulation.

Introduction: The Criticality of Understanding Moisture Interaction

In pharmaceutical development, the interaction of an active pharmaceutical ingredient (API) with water is a paramount consideration. Moisture uptake can trigger a cascade of deleterious effects, including chemical degradation (e.g., hydrolysis), physical changes (e.g., crystal form transition, deliquescence), and altered bulk properties (e.g., poor flow, caking), all of which can compromise the safety and efficacy of the final drug product.[3] Therefore, a thorough characterization of a compound's hygroscopic potential is not merely a perfunctory step but a foundational requirement mandated by regulatory bodies like the ICH.[4]

5-(4-Aminophenyl)-1,3,4-oxadiazol-2-ol, with its rich array of functional groups, presents a compelling case for a detailed hygroscopicity investigation. This guide serves as a proactive tool, outlining the scientific rationale and robust methodologies required to build a comprehensive moisture-sorption profile for this molecule, enabling informed decisions in its development pathway.

Molecular Structure Analysis: Predicting Hygroscopic Tendencies

The propensity of a molecule to attract and retain water is intrinsically linked to its structure. The chemical architecture of 5-(4-Aminophenyl)-1,3,4-oxadiazol-2-ol features several moieties that are prime candidates for hydrogen bonding with water molecules.

-

Primary Aromatic Amine (-NH₂): The aniline moiety contains a primary amine. The lone pair of electrons on the nitrogen and the N-H bonds can act as both hydrogen bond acceptors and donors, respectively. This functional group is a significant contributor to the hydrophilic character of many organic molecules.

-

1,3,4-Oxadiazole Ring: This heterocyclic core contains two nitrogen atoms and one oxygen atom. The lone pairs of electrons on these heteroatoms make them effective hydrogen bond acceptors.[5]

-

Hydroxyl/Thione Tautomerism: The "-ol" suffix denotes a hydroxyl group, which is an excellent hydrogen bond donor and acceptor. However, 2-hydroxy-1,3,4-oxadiazoles are known to exist in a tautomeric equilibrium with their 1,3,4-oxadiazole-2(3H)-thione form.[6] The amide-like proton (N-H) and the thione group (C=S) in the latter form also retain the capacity for hydrogen bonding. The predominant tautomeric form in the solid state will significantly influence the crystal packing and the accessibility of these sites to water molecules.

Compounds rich in hydroxyl and carboxyl groups are generally the most hygroscopic.[7] Given the presence of these multiple polar functional groups, there is a strong theoretical basis to hypothesize that 5-(4-Aminophenyl)-1,3,4-oxadiazol-2-ol may exhibit some degree of hygroscopicity. The diagram below illustrates the potential sites for interaction with water.

Caption: Potential hydrogen bonding sites on the molecule.

Authoritative Methodologies for Hygroscopicity Assessment

A multi-pronged experimental approach is essential for a robust and self-validating assessment of hygroscopicity. The following protocols represent the gold standards in the pharmaceutical industry.

Dynamic Vapor Sorption (DVS) Analysis

Principle: DVS is a gravimetric technique that measures the mass change of a sample as it is exposed to a precisely controlled stream of gas with varying relative humidity (RH) at a constant temperature.[8] It provides detailed information on the kinetics and equilibrium of water sorption and desorption, creating a moisture sorption isotherm.

Causality of Experimental Choices:

-

Pre-drying: The initial drying step (e.g., at 0% RH) is critical to establish a baseline dry mass, ensuring that the measured weight gain is solely due to water sorption.[3]

-

Stepwise RH Increase/Decrease: A stepwise ramp of RH allows the sample to equilibrate at each stage, providing data points to construct the isotherm. Including a desorption cycle is crucial to identify hysteresis, which can indicate physical changes like capillary condensation or phase transitions.[9]

-

Isothermal Condition: Maintaining a constant temperature (typically 25 °C) is vital as temperature affects both the kinetics of sorption and the equilibrium water content.

Detailed Experimental Protocol (DVS):

-

Instrument Setup: Calibrate the microbalance of the DVS instrument according to the manufacturer's specifications. Set the experimental temperature to 25 °C ± 0.1 °C.

-

Sample Preparation: Place approximately 10-20 mg of 5-(4-Aminophenyl)-1,3,4-oxadiazol-2-ol onto the DVS sample pan.

-

Drying/Pre-treatment: Equilibrate the sample at 0% RH until a stable mass is achieved (defined as a mass change of <0.002% per minute). Record this as the initial dry mass (m_dry).

-

Sorption Phase: Increase the RH in a stepwise manner (e.g., 10% increments from 0% to 90% RH). At each step, allow the sample to equilibrate until a stable mass is recorded.

-

Desorption Phase: Decrease the RH in the same stepwise manner from 90% back down to 0% RH, again allowing for equilibration at each step.

-

Data Analysis: Plot the percentage change in mass ((m_equilibrated - m_dry) / m_dry * 100) against the target RH to generate the sorption-desorption isotherm.

Hypothetical Data Presentation:

| Relative Humidity (%) | % Mass Change (Sorption) | % Mass Change (Desorption) |

| 0 | 0.00 | 0.15 |

| 10 | 0.12 | 0.25 |

| 20 | 0.25 | 0.38 |

| 30 | 0.40 | 0.52 |

| 40 | 0.55 | 0.68 |

| 50 | 0.72 | 0.85 |

| 60 | 0.90 | 1.05 |

| 70 | 1.15 | 1.30 |

| 80 | 1.50 | 1.65 |

| 90 | 2.10 | 2.10 |

Karl Fischer (KF) Titration

Principle: KF titration is a highly specific and accurate method for determining the water content of a sample.[10] It is based on the Bunsen reaction where iodine is reduced by sulfur dioxide in the presence of water.[10] It can measure both free and bound water, making it an excellent confirmatory technique.[11]

Causality of Experimental Choices:

-

Solvent Selection: A dry, non-reactive solvent (like anhydrous methanol) is used to dissolve the sample and facilitate the reaction without introducing extraneous water.

-

Volumetric vs. Coulometric: The choice depends on the expected water content. Volumetric KF is suitable for higher water content (>0.1%), while coulometric KF is ideal for trace amounts. For initial characterization, volumetric is often sufficient.

Detailed Experimental Protocol (Volumetric KF):

-

Instrument Preparation: Fill the burette with a standardized volumetric KF reagent and neutralize the solvent in the titration vessel to a stable endpoint.

-

Titer Determination: Accurately determine the titer of the KF reagent using a certified water standard or disodium tartrate dihydrate. Perform this in triplicate to ensure accuracy.

-

Sample Analysis:

-

Accurately weigh a sufficient amount of 5-(4-Aminophenyl)-1,3,4-oxadiazol-2-ol to give a reliable titrant consumption.

-

Quickly transfer the sample into the neutralized titration vessel.

-

Initiate the titration. The instrument will automatically add the KF reagent until the endpoint is reached.

-

Record the volume of titrant consumed.

-

-

Calculation: The water content (% w/w) is calculated using the formula: (Volume of KF Reagent × Titer × 100) / Sample Weight.

Gravimetric Analysis (Static Method)

Principle: This is a classical method where a pre-dried sample is stored in a desiccator containing a saturated salt solution that maintains a specific, constant relative humidity. The mass change is measured after a defined period (e.g., 24 hours).[12]

Causality of Experimental Choices:

-

Controlled Environment: Saturated salt solutions provide a reliable and low-cost way to create a stable RH environment. For classification purposes, an 80% RH environment at 25 °C is standard.[13]

-

Pre-drying: As with DVS, the sample must be dried to a constant weight to provide a reliable starting point for measuring moisture uptake.

Detailed Experimental Protocol (Gravimetric):

-

Sample Preparation: Place a known quantity (e.g., 1 gram) of the compound in a tared weighing bottle. Dry the sample in an oven or under vacuum over a desiccant (e.g., P₂O₅) until a constant weight is achieved.

-

Storage: Place the open weighing bottle in a desiccator containing a saturated solution of ammonium chloride (which maintains ~79.5% RH at 25 °C). Ensure the desiccator is kept in a temperature-controlled environment at 25 °C ± 1 °C.

-

Measurement: After 24 hours, remove the weighing bottle, immediately close it, and re-weigh it.

-

Calculation: Calculate the percentage weight gain.

Integrated Workflow, Data Interpretation, and Classification

A logical workflow ensures comprehensive and reliable characterization.

Caption: A comprehensive workflow for hygroscopicity assessment.

Classification: The data obtained, particularly from the gravimetric method or the 80% RH data point from DVS, can be used to classify the compound according to the European Pharmacopoeia (Ph. Eur.) standards.[13][14]

| Hygroscopicity Class | Definition (Weight gain at 25°C, 80% RH for 24h) |

| Non-hygroscopic | < 0.2% increase in mass |

| Slightly hygroscopic | ≥ 0.2% and < 2% increase in mass |

| Hygroscopic | ≥ 2% and < 15% increase in mass |

| Very hygroscopic | ≥ 15% increase in mass |

| Deliquescent | Sufficient water is absorbed to form a liquid |

Source: Adapted from European Pharmacopoeia guidelines.[13][14]

Based on the hypothetical DVS data, with a 1.50% mass increase at 80% RH, 5-(4-Aminophenyl)-1,3,4-oxadiazol-2-ol would be classified as Slightly hygroscopic .

Practical Implications and Handling Recommendations

A classification of "Slightly hygroscopic" carries important practical consequences:

-

Storage: The compound should be stored in well-sealed containers with a desiccant. Storage in ambient, uncontrolled humidity environments should be avoided to prevent variability in water content.

-

Weighing and Handling: Weighing should be performed promptly, especially in humid environments, to minimize moisture uptake that could affect measurement accuracy.

-

Formulation: The water content can impact powder flow, compaction properties during tableting, and dissolution rates. It is crucial to control and monitor the water content of the API before and during formulation processes.

-

Stability: While the compound may not be prone to deliquescence, the sorbed water could still participate in solid-state hydrolysis or catalyze other degradation pathways over the product's shelf life. This underscores the need for robust stability studies under various humidity conditions as per ICH guidelines.[15]

Conclusion

References

-

Allada, R., Maruthapillai, A., Palanisamy, K., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(4), 279-286. Available at: [Link]

-

Allada, R., Maruthapillai, A., Palanisamy, K. (2016). Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach. ResearchGate. Available at: [Link]

-

Asif, M. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 1-18. Available at: [Link]

-

ICH. (2003). Q1A(R2) Stability testing of new drug substances and products. European Medicines Agency. Available at: [Link]

-

Cai, C., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 22(6), 4027-4043. Available at: [Link]

- European Directorate for the Quality of Medicines & HealthCare. (2010). European Pharmacopoeia. 6th Ed., Section 5.11. Strasbourg, France: EDQM.

- ICH. (2023). Stability Testing of New Drug Substances and Drug Products Q1A(R2).

-

Pharma Growth Hub. (2024). Classification of Hygroscopicity. Available at: [Link]

-

Pharmaguideline. (n.d.). SOP for Operation of Karl Fischer Apparatus. Available at: [Link]

-

ResearchGate. (n.d.). Equilibrium between 1,3,4-oxadiazole-2-thiol and 2-thione tautomers. Available at: [Link]

-

Particle Technology Labs. (2016). Dynamic Vapor Sorption System (DVS). Available at: [Link]

-

ACS Publications. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available at: [Link]

-

MDPI. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Available at: [Link]

-

MDPI. (2022). Dry Dosage Forms of Add-Value Bioactive Phenolic Compounds by Supercritical CO2-Assisted Spray-Drying. Available at: [Link]

-

OMICS International. (n.d.). Hygroscopic Gravimetric Quantitative Chemical Analysis. Available at: [Link]

-

Scribd. (n.d.). SOP Volumetric Karl Fischer Titration. Available at: [Link]

-

ResearchGate. (n.d.). Analysis of primary aromatic amines in the mainstream waterpipe smoke using liquid chromatography-electrospray ionization tandem mass spectrometry. Available at: [Link]

-

Scientific & Academic Publishing. (2020). Application of Dynamic Vapour Sorption Technique to Study Dry Powder Inhalation Formulations. Available at: [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Available at: [Link]

-

TA Instruments. (n.d.). Dynamic Vapor Sorption Sampling Considerations. Available at: [Link]

-

ICH. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. Available at: [Link]

-

TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. Available at: [Link]

-

PubMed. (2009). Solubilities of biologically active phenolic compounds: measurements and modeling. Available at: [Link]

-

DergiPark. (2022). The Biological Potential and Synthetic Diversity of 1,3,4-Oxadiazole Multiplexed with Various Heterocyclic Compounds. Available at: [Link]

-

RSC Publishing. (n.d.). Hygroscopicity of internally mixed ammonium sulfate and secondary organic aerosol particles formed at low and high relative humidity. Available at: [Link]

-

ChemRxiv. (n.d.). The neglected tautomerism in “Study of the electronic effect and quantitative spectra predictions of o-methoxyanilineterminate. Available at: [Link]

-

Asian Journal of Pharmaceutics. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Available at: [Link]

-

ResearchGate. (n.d.). Hygroscopicity classification of inactive pharmaceutical ingredients.... Available at: [Link]

-

ResearchGate. (n.d.). Application of Dynamic Vapour Sorption Technique to Study Dry Powder Inhalation Formulations. Available at: [Link]

-

Mettler Toledo. (n.d.). Karl Fischer Titration Guide for Water (Moisture) Determination. Available at: [Link]

-

ICH. (2023). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Available at: [Link]

-

Atmospheric Chemistry and Physics. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Available at: [Link]

-

ResearchGate. (n.d.). Hydrophilic and hydrophobic area of phenolic compounds. Available at: [Link]

-

MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Available at: [Link]

Sources

- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. database.ich.org [database.ich.org]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. researchgate.net [researchgate.net]

- 7. acp.copernicus.org [acp.copernicus.org]

- 8. particletechlabs.com [particletechlabs.com]

- 9. tainstruments.com [tainstruments.com]

- 10. mt.com [mt.com]

- 11. metrohm.com [metrohm.com]

- 12. omicsonline.org [omicsonline.org]

- 13. asiapharmaceutics.info [asiapharmaceutics.info]

- 14. pharmagrowthhub.com [pharmagrowthhub.com]

- 15. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

An In-Depth Technical Guide to Tautomerism in 5-Substituted-1,3,4-Oxadiazol-2-ols

Abstract

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, integral to the development of therapeutic agents across a spectrum of diseases.[1][2][3][4] Within this class, 5-substituted-1,3,4-oxadiazol-2-ols and their tautomeric forms represent a critical area of study. The position of the proton—whether on the oxygen (ol form) or a ring nitrogen (oxo form)—profoundly influences the molecule's electronic distribution, hydrogen bonding capability, and ultimately, its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive examination of the tautomeric equilibrium in these heterocycles, synthesizing theoretical principles with practical, field-proven methodologies for their characterization. We will delve into the underlying causality for the predominance of the oxo tautomer, the impact of substituents and solvent, and provide detailed protocols for researchers in drug discovery and chemical biology.

Introduction: The Significance of Tautomerism in a Privileged Scaffold